Cas no 1414348-35-8 ((1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine)
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine
- 2-(3,4-difluorophenyl)cyclopropan-1-amine
- 2-(3,4-difluorophenyl)cyclopropane amine
- (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
- trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl amine
- BCP30007
- SBB084441
- 2-(3,4-difluorophenyl)cyclopropylamine
- 2-(3,4-Difluorophenyl)cyclopropaneamine
- ethyCyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)- (REACH)
- ethyCyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)- (RE
- (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
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- Inchi: 1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2
- InChI Key: QVUBIQNXHRPJKK-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C1CC1N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 174
- Topological Polar Surface Area: 26
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 212.5±40.0 °C at 760 mmHg
- Flash Point: 99.0±14.4 °C
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D445465-10mg |
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine |
1414348-35-8 | 10mg |
$253.00 | 2023-05-18 | ||
| TRC | D445465-100mg |
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine |
1414348-35-8 | 100mg |
$1918.00 | 2023-05-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2597-100MG |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine |
1414348-35-8 | 95% | 100MG |
¥ 2,402.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2597-250MG |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine |
1414348-35-8 | 95% | 250MG |
¥ 3,841.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2597-500MG |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine |
1414348-35-8 | 95% | 500MG |
¥ 6,402.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2597-1G |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine |
1414348-35-8 | 95% | 1g |
¥ 9,603.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2597-5G |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine |
1414348-35-8 | 95% | 5g |
¥ 28,809.00 | 2023-03-30 | |
| TRC | D445465-500mg |
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine |
1414348-35-8 | 500mg |
$ 9200.00 | 2023-09-07 | ||
| Ambeed | A374115-250mg |
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine |
1414348-35-8 | 95+% | 250mg |
$73.0 | 2024-04-24 | |
| Ambeed | A374115-1g |
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine |
1414348-35-8 | 95+% | 1g |
$191.0 | 2024-04-24 |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine Suppliers
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine: A Comprehensive Overview
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine, also known by its CAS number 1414348-35-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclopropane derivatives, which have been extensively studied due to their unique chemical properties and potential applications in drug discovery. The molecule features a cyclopropane ring with an amino group at position 1 and a 3,4-difluorophenyl substituent at position 2. The stereochemistry of the compound is defined as (1R,2R), which plays a crucial role in its biological activity and chemical reactivity.
The synthesis of 1414348-35-8 involves a series of carefully designed organic reactions. One common approach is the cyclopropanation of an appropriate alkene using transition metal catalysts or other cyclopropanating agents. The introduction of the amino group and the fluorinated phenyl substituent requires precise control over reaction conditions to ensure high yield and stereochemical integrity. Recent advancements in asymmetric catalysis have enabled the efficient synthesis of this compound with high enantiomeric excess, making it more accessible for further studies.
One of the most intriguing aspects of this compound is its biological activity. (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine has been shown to exhibit potent activity against various enzymes and receptors in vitro. For instance, studies have demonstrated its ability to modulate ion channels and kinase activity, making it a promising lead compound for drug development. The presence of the fluorinated phenyl group enhances the compound's lipophilicity and bioavailability, which are critical factors for its pharmacokinetic profile.
Recent research has also explored the potential of this compound as a template for designing new drug candidates. By modifying the substituents on the cyclopropane ring or altering the stereochemistry, researchers have been able to generate a library of analogs with diverse biological activities. These studies highlight the versatility of CAS 1414348-35-8 as a scaffold for drug design.
In terms of physical properties, (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine exhibits a melting point around 95°C and a boiling point above 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. The compound's stability under physiological conditions has also been evaluated, showing minimal degradation over extended periods.
The application of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in advanced materials such as semiconductors and polymers. Researchers are currently investigating its potential as a building block for self-assembling nanostructures due to its rigid cyclopropane core and functional substituents.
In conclusion, CAS 1414348-35-8, or (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine, is a multifaceted compound with applications spanning organic chemistry, pharmacology, and materials science. Its stereochemistry-dependent properties and versatile structure make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound remains at the forefront of scientific innovation.
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